![molecular formula C10H13BN2O2 B3150742 (3-Isopropyl-1H-indazol-4-yl)boronic acid CAS No. 693285-69-7](/img/structure/B3150742.png)
(3-Isopropyl-1H-indazol-4-yl)boronic acid
Overview
Description
“(3-Isopropyl-1H-indazol-4-yl)boronic acid” is a chemical compound that belongs to the class of organoboron compounds . It contains an indazole ring, which is a type of heterocyclic ring. Indazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of boronic acids, such as “(3-Isopropyl-1H-indazol-4-yl)boronic acid”, often involves the electrophilic trapping of an organometallic reagent with a boric ester . The Suzuki–Miyaura coupling is a widely used method for forming carbon-carbon bonds using organoboron reagents .Molecular Structure Analysis
The molecular structure of “(3-Isopropyl-1H-indazol-4-yl)boronic acid” includes an indazole ring and a boronic acid group . The indazole ring is a heterocyclic compound containing a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a common reaction involving organoboron compounds. In this reaction, a carbon-carbon bond is formed between two different organic groups .Scientific Research Applications
- Mechanism : The compound undergoes transmetalation with palladium, leading to the formation of new C–C bonds .
- Significance : Tpl2 kinase plays a role in inflammation and cancer, making it a target for drug development .
- mTOR : mTOR regulates cell growth, proliferation, and survival, making it relevant in cancer therapy .
- Context : Farnesyl pyrophosphate synthase is involved in protein prenylation, a process relevant to cancer and bone diseases .
Suzuki–Miyaura Coupling
Tpl2 Kinase Inhibitors
mTOR Inhibitors
Human Farnesyl Pyrophosphate Synthase Inhibition
α7 Neuronal Nicotinic Receptor Modulation
Imidazole-Containing Compounds
Future Directions
Recent strategies for the synthesis of indazoles have been published, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent . These strategies could potentially be applied to the synthesis of “(3-Isopropyl-1H-indazol-4-yl)boronic acid” and other similar compounds in the future.
Mechanism of Action
Target of Action
Compounds containing the indazole moiety have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Boronic acids are generally known for their role in the suzuki–miyaura (sm) cross-coupling reaction . This reaction involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a base and a palladium catalyst . The boronic acid acts as a nucleophile, transferring its organic group to the palladium catalyst in a process known as transmetalation .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, in which boronic acids like this compound play a crucial role, is a key step in the synthesis of many biologically active compounds .
Pharmacokinetics
Factors such as lipophilicity, water solubility, and stability under physiological conditions can all impact a compound’s pharmacokinetic profile .
Result of Action
Compounds containing the indazole moiety have been reported to exhibit a broad range of biological activities .
Action Environment
The action, efficacy, and stability of (3-Isopropyl-1H-indazol-4-yl)boronic acid can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as suggested by storage recommendations for similar compounds . Additionally, the compound’s efficacy can be influenced by factors such as pH, the presence of other substances, and specific conditions within the biological environment.
properties
IUPAC Name |
(3-propan-2-yl-2H-indazol-4-yl)boronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BN2O2/c1-6(2)10-9-7(11(14)15)4-3-5-8(9)12-13-10/h3-6,14-15H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUNTVHPJQXDTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC2=NNC(=C12)C(C)C)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Isopropyl-1H-indazol-4-yl)boronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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